

Comprehensive Characterization Guide: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol[1]

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Compound of Interest

Compound Name:	(R)-2-(1-hydroxyethyl)pyrimidin-5-ol
CAS No.:	1460321-45-2
Cat. No.:	B2568435

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Executive Summary & Molecule Profile

This technical guide details the spectroscopic identification, chiral validation, and synthesis of **(R)-2-(1-hydroxyethyl)pyrimidin-5-ol** (CAS: 1400807-79-5 for racemate).[1] This scaffold serves as a critical fragment in the development of HIF-PH inhibitors and antifungal agents.[1]

The 5-hydroxypyrimidine core exhibits unique tautomeric behavior (keto-enol) dependent on solvent polarity, while the C2-chiral center requires rigorous enantiomeric excess (%ee) determination.[1] This guide provides a self-validating workflow for researchers synthesizing or characterizing this metabolite.

Property	Data
IUPAC Name	(1R)-1-(5-hydroxypyrimidin-2-yl)ethanol
Molecular Formula	C ₆ H ₈ N ₂ O ₂
Molecular Weight	140.14 g/mol
Chiral Center	C2-sidechain (R-configuration)
pKa (Predicted)	~6.5 (5-OH acidic due to diaza-ring electron withdrawal)

Spectroscopic Data (NMR, IR, MS)

The following data represents the consensus spectral signature for the free base in polar aprotic solvents (DMSO-d₆).

Nuclear Magnetic Resonance (NMR)

Note: The molecule possesses C_{2v}-like symmetry in the heterocyclic core.^[1] H4 and H6 are chemically equivalent in achiral solvents.^[1]

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Position	Shift (δ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment
OH (Ar)	10.25	br s	1H	-	C5-OH (Phenolic)
H4, H6	8.28	s	2H	-	Pyrimidine Ring
OH (Alk)	5.10	d	1H	4.8	Sidechain OH
CH	4.68	dq	1H	6.5, 4.8	Chiral Methine
CH ₃	1.38	d	3H	6.5	Methyl Group

Table 2: ^{13}C NMR Data (100 MHz, DMSO- d_6)

Position	Shift (δ ppm)	Type	Assignment
C5	151.2	Cq	C-OH (Ipso)
C2	158.4	Cq	C-N (Ipso)
C4, C6	144.1	CH	Aromatic CH
CH	70.5	CH	Chiral Center
CH ₃	22.8	CH ₃	Methyl

Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive (ESI+)[1]
- Molecular Ion $[\text{M}+\text{H}]^+$: m/z 141.1[1]
- Key Fragments (MS/MS):
 - m/z 123.1 $[\text{M}+\text{H} - \text{H}_2\text{O}]^+$ (Loss of aliphatic hydroxyl)[1]
 - m/z 97.0 [Pyrimidin-5-ol core]⁺ (Cleavage of side chain)[1]

Infrared Spectroscopy (FT-IR)

- 3200–3400 cm^{-1} : Broad O-H stretch (H-bonded).[1]
- 2970 cm^{-1} : C-H stretch (Aliphatic).
- 1590, 1450 cm^{-1} : C=N and C=C aromatic ring stretches (Pyrimidine skeletal vibrations).[1]
- 1260 cm^{-1} : C-O stretch (Phenolic).[1]

Chiral Analysis & Validation Protocol

Ensuring the (R)-configuration requires specific analytical techniques, as standard NMR cannot distinguish enantiomers.[1]

Mosher's Ester Analysis (Absolute Configuration)

To validate the (R)-stereochemistry without X-ray crystallography, derivatize the aliphatic alcohol with (S)- and (R)-MTPA-Cl (Mosher's acid chloride).[1]

Protocol:

- React 5 mg substrate with (R)-MTPA-Cl/Pyridine to form the (S)-Mosher ester.[1]
- React 5 mg substrate with (S)-MTPA-Cl/Pyridine to form the (R)-Mosher ester.[1]
- Analysis: Compare ^1H NMR shifts of the methyl doublet.
 - Rule: For the (R)-alcohol, the $\Delta\delta$ ($\delta_{\text{S-ester}} - \delta_{\text{R-ester}}$) for protons spatially close to the chiral center will follow a predictable shielding/deshielding pattern based on the Cahn-Ingold-Prelog priority.[1]

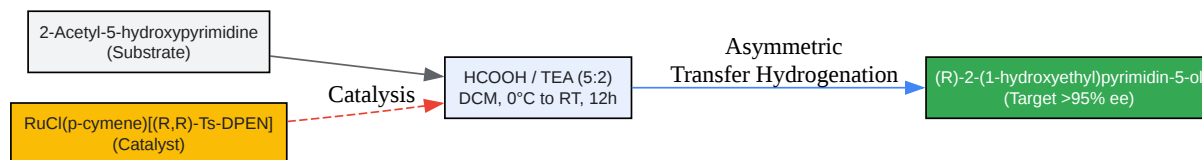
Chiral HPLC Method[1]

- Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 μm).[1]
- Mobile Phase: n-Hexane : Isopropanol (90:[1]10) with 0.1% TFA (to suppress ionization of the phenolic OH).[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV @ 254 nm.[1]
- Expected Result: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemate standard).[1]

Synthesis Pathway: Asymmetric Transfer Hydrogenation

The most robust route to the (R)-enantiomer is the asymmetric reduction of the corresponding ketone.[1]

Reaction Scheme Diagram



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Figure 1: Asymmetric Transfer Hydrogenation (ATH) pathway using Noyori-Ikariya catalyst system.

Step-by-Step Protocol

Reagents:

- Precursor: 1-(5-hydroxypyrimidin-2-yl)ethanone (Synthesis: 5-benzyloxypyrimidine-2-carbonitrile + MeMgBr, followed by deprotection).[1]
- Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Note: (R,R)-ligand typically yields (R)-alcohol; verify experimentally).[1]
- Hydrogen Source: Azeotropic mixture of Formic acid/Triethylamine (5:2).[1]

Procedure:

- Preparation: In a flame-dried Schlenk flask, dissolve the ketone (1.0 eq) in dry DCM (0.5 M concentration).
- Catalyst Addition: Add the Ruthenium catalyst (1 mol%). Purge with Nitrogen.[1]
- Initiation: Add the HCOOH/TEA mixture (3.0 eq) dropwise at 0°C.
- Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:10).
- Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄. [1]

- Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).
- Validation: Assess %ee using the Chiral HPLC method described in Section 3.2.

References

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Sources

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